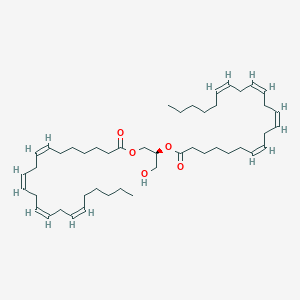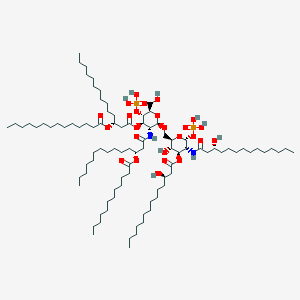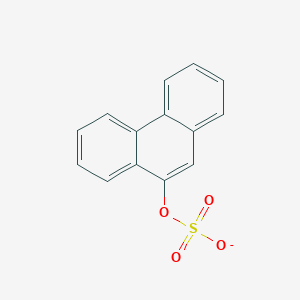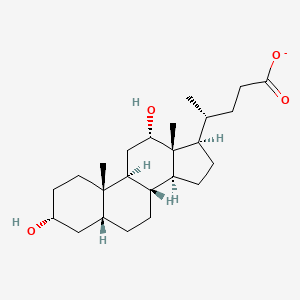
1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0), also known as DAG(22:4/22:4) or diacylglycerol(22:4/22:4), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) has been found throughout all human tissues. Within the cell, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is primarily located in the membrane (predicted from logP). DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)); which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and alpha-linolenoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and stearidonoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:4(6Z, 9Z, 12Z, 15Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) can be biosynthesized from PA(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) and eicosatetraenoyl-CoA can be converted into TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:4(8Z, 11Z, 14Z, 17Z)); which is mediated by the enzyme diacylglycerol O-acyltransferase. In humans, DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is involved in phosphatidylethanolamine biosynthesis pe(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway and phosphatidylcholine biosynthesis PC(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway. DG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, and de novo triacylglycerol biosynthesis TG(22:4(7Z, 10Z, 13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway.
1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as 7Z,10Z,13Z,16Z-docosatetraenoyl. It has a role as a mouse metabolite. It derives from an all-cis-docosa-7,10,13,16-tetraenoic acid.
Scientific Research Applications
High-Performance Liquid Chromatography and Mass Spectrometry Studies
1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol has been studied using high-performance liquid chromatography (HPLC) and fast atom bombardment (FAB) mass spectrometry. These studies focused on unusual branched and unsaturated phospholipid molecular species, including this compound, isolated from marine sponges. The techniques helped in identifying molecular weights, branching, and double bonds in the fatty acyl chains of intact phospholipid molecules (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Substrate Suitability for Diacylglycerol Kinase
Research on the relative suitability of various molecular species of 1,2-diacyl-sn-glycerols as substrates for diacylglycerol kinase in rat brain microsomes included 1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol. These studies are crucial in understanding the enzymatic processes involving these molecular species (Holub & Piekarski, 1978).
Synthetic Procedures and Structural Studies
Improved synthetic procedures for preparing compounds related to 1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol have been developed. These methods facilitate the synthesis of glycerolipids with varying acyl chains and sugar headgroups, essential for detailed structural studies (Mannock, Lewis, & McElhaney, 1987; 1990).
Study on Novel Polyunsaturated Fatty Acids
The molecular species has been identified in the study of novel polyunsaturated fatty acids in marine green algae, highlighting its natural occurrence and potential biological significance (Mikhailova et al., 1995).
Cellular Organization and Metabolism Studies
Research on the cellular organization of glycerolipid metabolism involves understanding the roles of various diacylglycerols, including 1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol. This research is vital in comprehending the metabolic pathways and functions of these molecules in cellular processes (Roughan & Slack, 1982).
properties
Product Name |
1,2-di-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycerol |
|---|---|
Molecular Formula |
C47H76O5 |
Molecular Weight |
721.1 g/mol |
IUPAC Name |
[(2S)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-hydroxypropyl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C47H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,45,48H,3-10,15-16,21-22,27-28,33-44H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-/t45-/m0/s1 |
InChI Key |
HHYKAFPKWFOYAT-AWFPJDAOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC(CO)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-7-ethyl-19-[[(2R)-2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethylsulfonylamino]-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1241426.png)
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241428.png)

![14-Amino-17-butan-2-yl-9,32-dihydroxy-15,18,21-trioxo-2-oxa-16,19,22-triazapentacyclo[23.2.2.13,7.15,20.18,12]dotriaconta-1(27),3,5,7(32),8,10,12(31),25,28-nonaene-23-carboxylic acid](/img/structure/B1241433.png)







